what is the molecular target of Longdaysin
what is the molecular target of Longdaysin
An In-depth Technical Guide to the Molecular Targets of Longdaysin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longdaysin is a synthetic purine derivative initially identified through high-throughput chemical screening for its potent ability to lengthen the circadian period in mammalian cells and zebrafish.[1][2][3] Subsequent research has elucidated its function as a multi-kinase inhibitor, impacting not only the core circadian clock machinery but also other critical cellular signaling pathways, such as the Wnt/β-catenin cascade. This technical guide provides a comprehensive overview of the molecular targets of Longdaysin, presenting quantitative inhibitory data, detailing the experimental methodologies used for target identification and validation, and illustrating the key signaling pathways it modulates.
Primary Molecular Targets of Longdaysin
The key molecular targets include:
The simultaneous inhibition of CK1α, CK1δ, and ERK2 is responsible for the compound's significant period-lengthening effect on the circadian clock.[4][5][9] Furthermore, its inhibitory action on CK1δ and CK1ε is linked to its ability to suppress the Wnt/β-catenin signaling pathway, demonstrating anti-tumor potential.[7]
Quantitative Inhibitory Data
The inhibitory potency of Longdaysin against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.
| Kinase Target | IC₅₀ Value (µM) | Reference |
| Casein Kinase 1 alpha (CK1α) | 5.6 | [10][11] |
| Casein Kinase 1 delta (CK1δ) | 8.8 | [10][11] |
| ERK2 (MAPK1) | 52 | [10][11] |
| CDK7 | 29 | [10][11] |
| CKIα/δ-mediated PER1 Phosphorylation | ~9 |
Modulated Signaling Pathways
Longdaysin's interaction with its molecular targets leads to the modulation of at least two major signaling pathways: the circadian clock and the Wnt/β-catenin pathway.
The Circadian Clock Pathway
In the core circadian clock, the stability of the Period (PER) proteins is a critical determinant of the clock's pace. CK1α and CK1δ phosphorylate PER proteins, marking them for proteasomal degradation.[1][4][9] By inhibiting CK1α and CK1δ, Longdaysin prevents PER1 phosphorylation and subsequent degradation.[1][4] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1][2]
Caption: Longdaysin inhibits CK1α/δ, stabilizing PER proteins and lengthening the circadian period.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its degradation. CK1δ and CK1ε are key components of this process, phosphorylating the scaffold protein Dishevelled (DVL) and the Wnt co-receptor LRP6.[7] Longdaysin inhibits CK1δ/ε, which suppresses the phosphorylation of DVL2 and LRP6.[7] This prevents the degradation of β-catenin, but paradoxically, Longdaysin treatment leads to reduced levels of both active and total β-catenin and downregulation of Wnt target genes, ultimately inhibiting cancer cell growth, migration, and invasion.[7]
Caption: Longdaysin inhibits CK1δ/ε, disrupting Wnt/β-catenin signaling and downstream gene expression.
Experimental Protocols
The identification and validation of Longdaysin's molecular targets involved a combination of proteomic, biochemical, and cell-based assays.
Target Identification: Affinity Chromatography-Mass Spectrometry
This method was employed to identify proteins that directly bind to Longdaysin from a complex cellular mixture.[1][4][12]
Methodology:
-
Synthesis of Affinity Resin: A Longdaysin analog was synthesized with a linker arm, which was then covalently coupled to agarose beads to create an affinity resin.
-
Cell Lysate Preparation: Human U2OS cell lysate was prepared to provide a source of native proteins.
-
Affinity Pulldown: The cell lysate was incubated with the Longdaysin-conjugated agarose beads. Proteins with affinity for Longdaysin would bind to the resin.
-
Competitive Elution: The incubation was performed in two conditions: with and without an excess of free Longdaysin as a soluble competitor. Proteins specifically bound to the immobilized Longdaysin would be competed off by the free compound.
-
Protein Separation and Identification: The proteins eluted from the beads were separated by SDS-PAGE. Protein bands that were diminished in the competitive elution lane were excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for identifying Longdaysin-binding proteins via affinity chromatography and mass spectrometry.
Target Validation: In Vitro Kinase Assays
To confirm the inhibitory activity of Longdaysin on the candidate kinases identified by mass spectrometry, direct enzymatic assays were performed.[1][6]
Methodology:
-
Assay Components: Recombinant purified kinases (e.g., CK1δ, CK1α, ERK2, CDK7), a suitable kinase-specific substrate, and ATP were combined in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of Longdaysin was added to the reaction mixtures.
-
Kinase Reaction: The reaction was initiated by adding ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: Kinase activity was measured, typically by quantifying the amount of phosphorylated substrate. This is often done using radiometric methods (³²P-ATP) or fluorescence/luminescence-based assays.
-
IC₅₀ Determination: The percentage of kinase inhibition relative to a DMSO control was plotted against the Longdaysin concentration. The IC₅₀ value was calculated by fitting the data to a dose-response curve.
Cellular Target Engagement: Western Blotting and Reporter Assays
To confirm that Longdaysin engages its targets in a cellular context, researchers assessed the phosphorylation status of downstream substrates and the activity of relevant signaling pathways.[1][7]
Methodology (Western Blot):
-
Cell Treatment: Cultured cells (e.g., HEK293T, Hs578T) were treated with various concentrations of Longdaysin or a vehicle control (DMSO) for a specified time.
-
Protein Extraction: Cells were lysed, and total protein was extracted.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated form of a target substrate (e.g., phospho-LRP6, phospho-DVL2) and for the total amount of that protein.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicated target inhibition.
Methodology (Wnt Reporter Assay):
-
Transfection: HEK293T cells were transfected with a SuperTOPFlash reporter plasmid, which contains TCF/LEF binding sites upstream of a luciferase gene.
-
Treatment: Cells were treated with Longdaysin at various concentrations.
-
Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured using a luminometer. A decrease in luminescence indicated inhibition of the Wnt/β-catenin signaling pathway.[7]
Conclusion
Longdaysin is a valuable chemical probe with well-characterized molecular targets. Its primary mechanism of action is the multi-targeted inhibition of several protein kinases, most notably CK1α, CK1δ, and ERK2. This polypharmacology underlies its potent effects on both the circadian clock and the Wnt/β-catenin signaling pathway. The detailed understanding of its targets and mechanisms of action, derived from robust experimental methodologies, positions Longdaysin as a critical tool for basic research and a potential starting point for the development of therapeutics aimed at circadian rhythm disorders and cancers driven by aberrant Wnt signaling.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 3. scienceblog.com [scienceblog.com]
- 4. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKI[alpha] as a Clock Regulatory Kinase - ProQuest [proquest.com]
- 6. scispace.com [scispace.com]
- 7. Longdaysin inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
